An In-depth Technical Guide to 4-amino-3-methoxy-N-methylbenzamide
An In-depth Technical Guide to 4-amino-3-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-amino-3-methoxy-N-methylbenzamide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties
4-amino-3-methoxy-N-methylbenzamide is a substituted benzamide with the following key identifiers:
| Property | Value | Source |
| IUPAC Name | 4-amino-3-methoxy-N-methylbenzamide | N/A |
| CAS Number | 866329-57-9 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Canonical SMILES | CNC(=O)c1ccc(N)c(OC)c1 | [2] |
| InChI | InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) | [2] |
Physicochemical Data
Spectral Data
While specific experimental spectra for 4-amino-3-methoxy-N-methylbenzamide are not publicly available, predicted spectral characteristics can be inferred from its structure and data from analogous compounds.
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¹H NMR: Protons on the aromatic ring, the methoxy group, the N-methyl group, and the amine group would exhibit characteristic chemical shifts.
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¹³C NMR: Distinct signals would be expected for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the amide.
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IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=O stretching of the amide, and C-O stretching of the methoxy ether.
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Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 180.09, corresponding to its molecular weight[2].
Synthesis and Experimental Protocols
A plausible synthetic route for 4-amino-3-methoxy-N-methylbenzamide involves the amidation of 4-amino-3-methoxybenzoic acid with methylamine. This transformation can be achieved using standard peptide coupling reagents.
Proposed Synthesis Workflow
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard amidation reactions and may require optimization.
Materials:
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4-amino-3-methoxybenzoic acid
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Methylamine (as a solution in THF or as a salt)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Activation: In a round-bottom flask under an inert atmosphere, dissolve 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
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Coupling: Add methylamine (1.2 eq) to the reaction mixture.
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Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield pure 4-amino-3-methoxy-N-methylbenzamide.
Potential Biological Activity and Applications
While no specific biological activities have been reported for 4-amino-3-methoxy-N-methylbenzamide, the benzamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. The biological activities of substituted benzamides are diverse and depend on the nature and position of the substituents on the aromatic ring and the amide nitrogen.
Potential Therapeutic Areas:
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Antipsychotics: Many substituted benzamides act as dopamine D2 receptor antagonists and are used in the treatment of schizophrenia and other psychotic disorders[4]. The specific substitution pattern of 4-amino-3-methoxy-N-methylbenzamide would determine its affinity and selectivity for dopamine and other neurotransmitter receptors.
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Antiemetics and Prokinetics: Some benzamides, like metoclopramide, exhibit antiemetic and prokinetic properties through their action on dopamine and serotonin receptors in the gastrointestinal tract.
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Anti-inflammatory and Analgesic Agents: Certain benzamide derivatives have shown anti-inflammatory and analgesic activities, potentially through the inhibition of enzymes like cyclooxygenase (COX)[5].
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Anticancer Activity: Recent studies have explored benzamide derivatives as potential anticancer agents, with some showing inhibitory activity against protein kinases or as histone deacetylase (HDAC) inhibitors[6].
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Antimicrobial and Antifungal Agents: The benzamide structure has been incorporated into compounds with antibacterial and antifungal properties[7].
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Acetylcholinesterase Inhibitors: Some benzamide derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease[8][9].
Further pharmacological screening of 4-amino-3-methoxy-N-methylbenzamide is necessary to elucidate its specific biological activities and therapeutic potential. The presence of the amino and methoxy groups on the benzene ring, along with the N-methyl amide, provides a unique chemical structure that could lead to novel pharmacological properties.
Structure-Activity Relationship (SAR) Considerations
The biological activity of benzamide derivatives is highly sensitive to their substitution patterns. For instance, the position of substituents on the benzoyl ring can significantly influence receptor binding affinity and selectivity[8]. Similarly, the nature of the substituent on the amide nitrogen can impact the compound's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship studies of a library of analogs of 4-amino-3-methoxy-N-methylbenzamide would be crucial in optimizing its potential therapeutic effects.
Logical Relationship Diagram for Potential Pharmacological Screening
References
- 1. 866329-57-9|4-Amino-3-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. Buy Online CAS Number 866329-57-9 - TRC - 4-Amino-3-methoxy-N-methylbenzamide | LGC Standards [lgcstandards.com]
- 3. 1018525-84-2|4-Amino-N-(3-methoxypropyl)-3-methylbenzamide|BLD Pharm [bldpharm.com]
- 4. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
